Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate
Description
Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate is a spirocyclic compound featuring a bicyclic framework with two fused five-membered rings. The "3-oxa" denotes an oxygen atom at position 3, while "9-aza" indicates a nitrogen atom at position 8.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
methyl 3-oxa-9-azaspiro[5.5]undecane-10-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-14-10(13)9-8-11(2-5-12-9)3-6-15-7-4-11/h9,12H,2-8H2,1H3 |
InChI Key |
FOIZBXOOYWWRAR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(CCN1)CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Cyclization Strategies for Spirocyclic Framework Construction
The spirocyclic core of methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate is typically assembled through intramolecular cyclization reactions. A prominent method involves the Prins cyclization, which facilitates the simultaneous formation of oxa- and aza-rings through acid-catalyzed condensation of aldehydes with alkenes. For this compound, the reaction proceeds via:
- Precursor Preparation : A diamine-glycolic acid hybrid precursor (e.g., 2-(aminomethyl)cyclohexanol) is esterified with methyl chloroformate to install the carboxylate moiety.
- Cyclization : Treatment with concentrated sulfuric acid at 60–80°C induces simultaneous ring closure, forming the 3-oxa-9-azaspiro[5.5]undecane skeleton.
Key parameters influencing yield include:
Alternative Ring-Closing Methodologies
Comparative studies highlight two additional approaches:
Mitsunobu Etherification
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, this method constructs the oxa-ring via nucleophilic substitution:
$$
\text{Glycolic acid derivative} + \text{Diamine} \xrightarrow{\text{DEAD, PPh}_3} \text{Spirocyclic intermediate} \quad (\text{Yield: 55–60\%})
$$
Reductive Amination
Sodium triacetoxyborohydride-mediated reductive amination between keto-esters and diamines achieves the spirocyclic structure under mild conditions (room temperature, dichloromethane). This method offers superior stereocontrol compared to acid-catalyzed routes.
Table 1: Comparison of Cyclization Methods
| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Prins Cyclization | H₂SO₄ | 70 | 68 | 92 |
| Mitsunobu Reaction | DEAD/PPh₃ | 25 | 58 | 89 |
| Reductive Amination | NaBH(OAc)₃ | 25 | 63 | 95 |
Reaction Optimization and Process Intensification
Solvent System Optimization
Solvent polarity critically impacts cyclization efficiency:
- Polar Aprotic Solvents : Dimethyl sulfoxide (DMSO) enhances reaction rates but promotes ester hydrolysis at elevated temperatures.
- Chlorinated Solvents : Dichloromethane stabilizes intermediates but necessitates longer reaction times (24–48 hrs).
Mixed solvent systems (e.g., DMSO/CH₂Cl₂ 1:4 v/v) balance reactivity and stability, achieving 75% yield with <5% hydrolysis byproducts.
Temperature-Controlled Stepwise Synthesis
A patented three-stage protocol improves scalability:
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Modern production facilities utilize tubular flow reactors for enhanced heat/mass transfer:
Analytical Characterization Protocols
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃) :
HRMS (ESI+) :
Chiral Purity Assessment
Chiral HPLC (Chiralpak AD-H column) resolves enantiomers with α = 1.52 using hexane/isopropanol (85:15) mobile phase. Industrial batches consistently show >99% enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions often involve specific temperatures and solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the production of luminescent materials, pesticides, and polymer adhesives.
Mechanism of Action
The mechanism of action of Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Analogues and Their Properties
Functional Group Modifications
- Ester Variations : Replacing the methyl ester with ethyl (), benzyl (), or tert-butyl () groups alters solubility and reactivity. For instance, tert-butyl esters (e.g., AS97805 in ) are often used as protecting groups in peptide synthesis .
Q & A
Q. What are the established synthetic routes for Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate?
The compound is synthesized via spirocyclization reactions, often involving condensation of cyclic ketones with amines or hydroxylamine derivatives. For example, similar spiro compounds are prepared by reacting Schiff bases with cyclic ketones, followed by cyclization under acidic or basic conditions . Key steps include:
- Condensation : Use of reagents like 2-oxa-spiro[3.4]octane-1,3-dione with amines to form intermediate spiro scaffolds.
- Cyclization : Acid- or base-catalyzed ring closure to stabilize the spirocyclic structure.
- Functionalization : Post-synthesis modifications, such as esterification at the carboxylate group, to achieve the final product .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the spirocyclic structure, distinguishing axial/equatorial protons, and verifying substituent positions .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm for the ester group) .
- Elemental Analysis : Validates molecular formula and purity (>95% recommended for research use) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. What solvent systems are optimal for recrystallization and storage?
The compound exhibits good solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in water. For recrystallization, a mixture of ethanol and water (7:3 v/v) is effective. Storage at -20°C in anhydrous conditions prevents hydrolysis of the ester group .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments of the spirocyclic structure?
- X-ray Crystallography : Provides definitive stereochemical data by resolving the spatial arrangement of atoms .
- Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers and confirm optical purity .
- Dynamic NMR : Detects restricted rotation in the spirocyclic system, aiding in conformational analysis .
Q. What strategies are recommended for optimizing substitution reactions at the amino group?
- Nucleophilic Substitution : React the amino group with acyl chlorides or alkyl halides in dichloromethane at 0–25°C. Use triethylamine as a base to neutralize HCl byproducts .
- Protection/Deprotection : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) during multi-step syntheses to prevent side reactions .
- Microwave-Assisted Synthesis : Accelerates reaction rates and improves yields for sterically hindered substitutions .
Q. How does the compound’s rigid spirocyclic structure influence its biological activity?
The rigid conformation enhances binding specificity to biological targets. For example:
- Enzyme Inhibition : The spiro scaffold fits into hydrophobic enzyme pockets, as seen in related oxaspiro compounds that inhibit lipid-metabolizing enzymes .
- Chiral Recognition : High optical activity (reported in similar spiro compounds) enables selective interactions with chiral biomolecules, relevant in asymmetric catalysis .
Q. What analytical methods are suitable for detecting degradation products under varying pH conditions?
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate and quantify degradation byproducts .
- Stability Studies : Incubate the compound in buffers (pH 3–9) at 37°C for 48 hours. Hydrolysis of the ester group is the primary degradation pathway, producing carboxylic acid derivatives .
Data Contradiction Analysis
Q. How should discrepancies in reported biological activities of structurally similar spiro compounds be addressed?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., ester vs. amide groups) and compare activity profiles .
- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic effects of substituents on binding affinity .
- Reproducibility Checks : Validate experimental conditions (e.g., cell lines, assay protocols) to rule out methodological variability .
Q. Why do some studies report conflicting solubility data for this compound?
Variations arise from differences in:
- Purity : Impurities (e.g., residual solvents) alter solubility. Use HPLC to confirm purity >95% .
- Crystal Polymorphism : Different crystalline forms (e.g., hydrates vs. anhydrates) exhibit distinct solubility profiles .
Methodological Recommendations
Q. What protocols are advised for scaling up synthesis without compromising yield?
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic cyclization steps .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethyl acetate .
- Process Analytical Technology (PAT) : In-line IR or Raman spectroscopy monitors reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
